5,6-Dihydro-2H-pyran-2-one

概要

説明

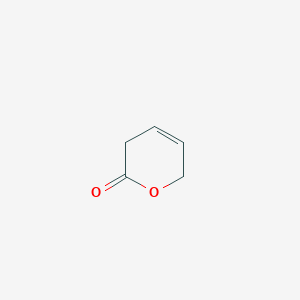

5,6-Dihydro-2H-pyran-2-one, also known as δ-valerolactone, is a heterocyclic organic compound with the molecular formula C5H6O2. It is characterized by a six-membered ring containing one oxygen atom and a double bond. This compound is a type of α,β-unsaturated δ-lactone and is found naturally in various plants and microorganisms .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6-Dihydro-2H-pyran-2-one involves the reaction of vinylacetic acid with paraformaldehyde in the presence of concentrated sulfuric acid and glacial acetic acid. The mixture is refluxed, cooled, and neutralized with sodium hydroxide, followed by extraction with dichloromethane . Another method includes the use of benzoyl peroxide and N-bromosuccinimide in carbon tetrachloride, followed by treatment with triethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings .

化学反応の分析

Types of Reactions: 5,6-Dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to saturated lactones.

Substitution: It can undergo nucleophilic substitution reactions at the α,β-unsaturated carbonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Yields saturated lactones.

Substitution: Forms various substituted lactones depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

5,6-Dihydro-2H-pyran-2-one serves as a key intermediate in organic synthesis, particularly in the preparation of complex heterocycles and natural products. Its ability to undergo various transformations makes it valuable for synthesizing diverse chemical entities.

- Case Study : A study demonstrated the synthesis of (1aR,5aR,5bS,6S,7S)-6,7-di-tert-butoxy-5-oxo-pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran using this compound as a precursor through dipolar cycloaddition reactions .

Biological Activities

The compound exhibits a range of biological activities including antimicrobial, antifungal, and cytotoxic properties. These properties make it a candidate for pharmaceutical development.

- Antimicrobial Activity : Research has indicated its effectiveness against mupirocin-resistant strains of Staphylococcus aureus.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in developing anticancer agents and other therapeutic compounds.

- Case Study : A formal synthesis of chiral alternaric acid was achieved using this compound as an intermediate in a multi-step reaction sequence that included asymmetric Mukaiyama aldol addition .

Industrial Applications

Beyond academic research, this compound finds applications in various industries:

Polymer Production

It is utilized in the production of polymers and resins due to its reactive nature and ability to form stable structures.

Flavoring Agents

In the food industry, this compound is used as a flavoring agent owing to its pleasant aroma and taste profile.

Summary of Applications

The following table summarizes the applications of this compound across different fields:

| Field | Application | Description |

|---|---|---|

| Organic Chemistry | Intermediate for synthesis | Used in the preparation of complex organic molecules and heterocycles. |

| Biology | Antimicrobial properties | Effective against resistant bacterial strains. |

| Medicinal Chemistry | Anticancer agent development | Investigated for potential therapeutic uses in cancer treatment. |

| Industry | Polymer production | Employed in making resins and polymers; also used as a flavoring agent. |

作用機序

The mechanism of action of 5,6-Dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways.

Pathways: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

類似化合物との比較

3,4-Dihydro-2H-pyran: Another dihydropyran with different substitution patterns.

3,6-Dihydro-2H-pyran: A structural isomer with distinct chemical properties.

Massoilactone: A similar lactone with a pentyl substituent.

Uniqueness: 5,6-Dihydro-2H-pyran-2-one is unique due to its specific α,β-unsaturated δ-lactone structure, which imparts distinct reactivity and biological activity compared to its isomers and other lactones .

生物活性

5,6-Dihydro-2H-pyran-2-one (also known as dihydropyranone) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antibacterial, antifungal, and antiproliferative activities, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound features a six-membered lactone ring structure that is significant in various chemical reactions. The synthesis of this compound typically involves cyclization reactions from suitable precursors. A notable synthetic route involves the use of 3-(benzyloxy) propionic acid, yielding high purity and yield suitable for further applications in medicinal chemistry .

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit potent antibacterial properties. For instance, two compounds derived from this structure were isolated from Serratia plymuthica, showing significant activity against Gram-positive bacteria such as Staphylococcus aureus (including MRSA strains). The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be as low as 0.8 μg/mL .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Plymuthipyranone A | 1-2 | S. aureus (MRSA) |

| Plymuthipyranone B | 0.8 | S. aureus (various strains) |

Antifungal Activity

In addition to antibacterial effects, this compound derivatives have been shown to possess antifungal activity. A newly identified compound, 6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one, demonstrated significant inhibition of spore germination in Alternaria solani, with an IC50 value of 24.9 μg/mL . This indicates its potential as an effective antifungal agent.

Table 2: Antifungal Activity of New Derivatives

| Compound Name | IC50 (μg/mL) | Target Fungi |

|---|---|---|

| 6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one | 24.9 | Alternaria solani |

Antiproliferative Activity

The antiproliferative effects of this compound derivatives have been explored in various cancer cell lines. Several studies indicate that these compounds can inhibit cell proliferation effectively. For example, specific derivatives have shown significant activity against breast cancer cells and other malignancies . The mechanisms behind these effects often involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell growth.

Table 3: Antiproliferative Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| HDAC Inhibitor based on Dihydropyranone | MCF7 (breast cancer) | Varies |

| Other Derivatives | Various cancer lines | Varies |

Case Studies and Research Findings

- Antibacterial Case Study : A study highlighted the efficacy of plymuthipyranone B against mupirocin-resistant strains of S. aureus, showcasing its potential for treating resistant bacterial infections .

- Antifungal Research : The new compound identified from fungal extracts not only inhibited spore germination but also altered fungal morphology, indicating a dual mechanism of action .

- Cancer Research : Investigations into the antiproliferative activities revealed that some derivatives could enhance chemosensitivity in resistant cancer cells, suggesting their potential role in combination therapies .

特性

IUPAC Name |

2,5-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREFDQNWPNDZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955515 | |

| Record name | 3,6-Dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3393-45-1 | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。